Ropinirole-d7 Hydrochloride Ropinirole-d7 Hydrochloride Ropinirole-d7 is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS. Ropinirole is a dopamine D2 receptor agonist that induces [35S]GTPγS binding in CHO cells expressing the human receptor (EC50 = 304 nM). It is selective for dopamine D2 over D1 receptors (Kis = 29 and >100,000 nM, respectively), as well as a panel of adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors (IC50s = >9,000 nM for all). Ropinirole reduces spontaneous locomotor activity in mice at doses less than 50 mg/kg but increases it at a dose of 100 mg/kg. It also induces contralateral asymmetry in 6-OHDA-lesioned mice. Ropinirole (0.01-1 mg/kg) reverses locomotor deficits and restores interest in novel stimuli in a marmoset model of Parkinson's disease induced by MPTP. Formulations containing ropinirole have been used in the treatment of Parkinson's disease motor dysfunction.
A deuterated Ropinirole impurity. Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196499
InChI: InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
SMILES: CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Molecular Formula: C16H25ClN2O
Molecular Weight: 303.88 g/mol

Ropinirole-d7 Hydrochloride

CAS No.:

Cat. No.: VC0196499

Molecular Formula: C16H25ClN2O

Molecular Weight: 303.88 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ropinirole-d7 Hydrochloride -

Molecular Formula C16H25ClN2O
Molecular Weight 303.88 g/mol
IUPAC Name 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride
Standard InChI InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
Standard InChI Key XDXHAEQXIBQUEZ-DWPKPNNESA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
SMILES CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Canonical SMILES CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Appearance Light Yellow Solid
Melting Point >234°C (dec.)

Ropinirole-d7 Hydrochloride is a deuterium-labeled analog of Ropinirole Hydrochloride, with seven hydrogen atoms in the propyl side chain replaced by deuterium atoms. The parent compound, Ropinirole, functions as a non-ergoline dopamine agonist widely used in treating Parkinson's disease and restless legs syndrome . While the therapeutic applications of Ropinirole are well-established, its deuterated counterpart serves a fundamentally different purpose, primarily as an analytical reference standard in pharmaceutical research and quality control processes.

The importance of Ropinirole-d7 Hydrochloride stems from its application as an internal standard in quantitative analysis, where its structural similarity to Ropinirole combined with its mass difference makes it invaluable for accurate and precise quantification. This dual characteristic—chemical similarity with mass distinctiveness—positions it as an ideal internal standard for mass spectrometry-based analytical methods.

Applications in Analytical Chemistry

The primary application of Ropinirole-d7 Hydrochloride lies in its role as an internal standard for the quantification of Ropinirole in analytical chemistry, particularly in mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application capitalizes on the compound's distinctive mass profile while maintaining chemical behavior nearly identical to the analyte of interest.

In typical analytical workflows, Ropinirole-d7 Hydrochloride is added to samples at a known concentration before extraction or sample preparation. The compound then undergoes the same processing steps as the analyte, compensating for variations in recovery, matrix effects, and instrument response. Quantification typically involves constructing a standard curve of peak intensity ratios between the deuterated and unlabeled forms of Ropinirole, allowing for precise determination of the analyte concentration.

Relationship to Ropinirole Hydrochloride

Understanding the relationship between Ropinirole-d7 Hydrochloride and its parent compound provides valuable context for its analytical applications. The structural difference between these compounds is limited to the substitution of seven hydrogen atoms with deuterium atoms in the propyl side chain, creating a mass difference of approximately 7 atomic mass units while preserving chemical behavior.

The parent compound, Ropinirole Hydrochloride, functions as a non-ergoline dopamine agonist with high relative specificity for D2 and D3 dopamine receptor subtypes . It exhibits moderate affinity for opioid receptors but negligible affinity for dopamine D1, 5-HT1, 5-HT2, benzodiazepine, GABA, muscarinic, alpha1-, alpha2-, and beta-adrenoreceptors . Its therapeutic applications center on treating Parkinson's disease and restless legs syndrome, with its mechanism of action believed to involve stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain .

The metabolism of the parent compound provides additional context for analytical considerations. Ropinirole is heavily metabolized by the liver, primarily through N-despropylation and hydroxylation to form N-despropyl and hydroxy metabolites . The major cytochrome P450 enzyme involved in this metabolism is CYP1A2 . These metabolic pathways highlight the complexity of analyzing Ropinirole in biological matrices and underscore the value of using the deuterated analog as an internal standard.

Comparative Analysis

The table below summarizes the key differences and similarities between Ropinirole-d7 Hydrochloride and Ropinirole Hydrochloride:

PropertyRopinirole HydrochlorideRopinirole-d7 Hydrochloride
Molecular FormulaC16H24N2O·HClC16H17D7N2O·HCl
Molecular Weight296.84 g/mol303.88 g/mol
CAS Number91374-21-91261396-31-9
Primary FunctionTherapeutic agentAnalytical reference standard
Pharmacological ActivityDopamine D2/D3 receptor agonistSame as parent compound (though not used therapeutically)
ApplicationTreatment of Parkinson's disease and restless legs syndromeInternal standard in mass spectrometry
MetabolismMetabolized by CYP1A2Not relevant for analytical applications

This comparative analysis highlights the specialized role of Ropinirole-d7 Hydrochloride as an analytical tool derived from a therapeutically important compound. While sharing fundamental structural characteristics, these compounds serve distinctly different purposes in pharmaceutical science.

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